1-Ethynyl-2-methylcyclopentan-1-ol
Description
1-Ethynyl-2-methylcyclopentan-1-ol is a cyclopentanol derivative with a hydroxyl group at position 1, an ethynyl (-C≡CH) group also at position 1, and a methyl (-CH₃) substituent at position 2. This structure combines a strained five-membered cyclopentane ring with functional groups that influence its physicochemical and reactive properties. The hydroxyl group classifies it as a secondary alcohol, as the hydroxyl-bearing carbon (C1) is bonded to two other carbons in the ring .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethynyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-8(9)6-4-5-7(8)2/h1,7,9H,4-6H2,2H3 |
InChI Key |
PRIAXBJWHOFCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethynylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-ethynyl-2-methylcyclopentan-1-ol may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 1-ethynyl-2-methylcyclopentanone or 1-ethynyl-2-methylcyclopentanoic acid.
Reduction: Formation of 1-ethyl-2-methylcyclopentan-1-ol.
Substitution: Formation of 1-ethynyl-2-methylcyclopentyl halides.
Scientific Research Applications
1-Ethynyl-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Methylcyclopentanol
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- CAS : 1462-03-9
- Alcohol Type : Tertiary (hydroxyl on a carbon bonded to three alkyl groups)
- Key Features: A cyclopentanol derivative with a methyl group at C1. The absence of an ethynyl group reduces polarity compared to the target compound. Tertiary alcohols like this exhibit lower boiling points due to reduced hydrogen bonding capacity .
1-Ethynyl-1-cyclohexanol
- Molecular Formula : C₈H₁₂O (inferred)
- Molecular Weight : 124.18 g/mol (calculated)
- CAS : 78-27-3
- Alcohol Type : Tertiary (hydroxyl and ethynyl on the same carbon in a six-membered ring)
- The ethynyl group increases acidity relative to purely alkyl-substituted alcohols .
1-Ethynyl-2-methylcyclopentan-1-ol
- Molecular Formula : C₈H₁₂O (inferred)
- Molecular Weight : 124.18 g/mol (calculated)
- CAS: Not provided in evidence
- Alcohol Type : Secondary (hydroxyl on a carbon bonded to two alkyl groups from the ring)
- Key Features: The ethynyl group introduces electron-withdrawing effects, likely increasing acidity compared to 1-Methylcyclopentanol. Steric hindrance from the methyl group may limit nucleophilic reactivity at the hydroxyl site.
Data Table: Comparative Properties
Research Findings
Acidity and Reactivity: Ethynyl groups increase acidity by stabilizing the conjugate base via sp-hybridization. The target compound’s secondary alcohol classification suggests moderate acidity compared to tertiary 1-Methylcyclopentanol but lower than primary alcohols.
Steric Effects: The methyl group at C2 may hinder nucleophilic substitution or oxidation reactions at the hydroxyl site, contrasting with less hindered analogs like 1-Ethynyl-1-cyclohexanol.
Safety Considerations: Ethynyl-containing compounds often require precautions due to flammability and reactivity. 1-Ethynyl-1-cyclohexanol’s MSDS explicitly restricts non-research applications, suggesting similar handling for the target compound .
Biological Activity
1-Ethynyl-2-methylcyclopentan-1-ol is an organic compound with a unique structure that includes an ethynyl group and a hydroxyl functional group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections will detail its biological activity, mechanisms of action, relevant case studies, and research findings.
The molecular formula of 1-Ethynyl-2-methylcyclopentan-1-ol is CHO. Its structure can be represented as follows:
This compound's unique combination of functional groups allows it to participate in various chemical reactions, making it a versatile molecule for further research.
The biological activity of 1-Ethynyl-2-methylcyclopentan-1-ol is primarily attributed to its interaction with specific molecular targets and pathways:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme and receptor activity.
- π-π Interactions : The ethynyl group can engage in π-π interactions with aromatic residues, potentially modulating protein functions.
These interactions suggest that the compound may affect various biological processes, including enzyme inhibition and receptor modulation, contributing to its therapeutic potential .
Biological Activity
Research has indicated several potential biological activities for 1-Ethynyl-2-methylcyclopentan-1-ol:
- Anti-inflammatory Activity : Preliminary studies have shown that this compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have demonstrated that it may induce apoptosis, making it a candidate for anticancer drug development.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of specific enzymes related to metabolic pathways |
Case Study Example
A notable study explored the effects of 1-Ethynyl-2-methylcyclopentan-1-ol on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with observed apoptosis through caspase activation pathways. This study highlights the compound's potential as a lead compound for further drug development targeting cancer therapies .
Applications in Scientific Research
The compound has several applications across various scientific fields:
- Medicinal Chemistry : Investigated as a potential therapeutic agent for inflammatory diseases and cancers.
- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
Q & A
Q. What are the common synthetic routes for preparing 1-Ethynyl-2-methylcyclopentan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically begins with cyclopentanone derivatives. A two-step approach may involve:
Methylation : Introducing the methyl group via alkylation using methyl halides and a base (e.g., LDA) to form 2-methylcyclopentanone .
Ethynylation : Employing Sonogashira coupling or acetylide addition to introduce the ethynyl group. For example, reacting 2-methylcyclopentanone with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst, followed by deprotection .
- Optimization : Vary temperature (40–80°C), solvent (THF vs. DMF), and catalyst loading (0.5–5 mol%) to maximize yield. Monitor progress via TLC or GC-MS .
Q. What spectroscopic techniques are critical for confirming the structure and purity of 1-Ethynyl-2-methylcyclopentan-1-ol?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for hydroxyl (δ 1.5–2.5 ppm, broad), ethynyl proton (δ 2.8–3.2 ppm), and methyl group (δ 1.2–1.5 ppm).
- ¹³C NMR : Ethynyl carbons (δ 70–85 ppm), cyclopentane carbons (δ 20–40 ppm) .
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 124 (C₇H₁₀O) and fragmentation patterns .
Advanced Research Questions
Q. How does the stereoelectronic environment of the ethynyl and methyl groups influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions like [2+2] or Diels-Alder cycloadditions .
- Experimental Validation : Compare reaction rates and products when substituting the ethynyl group with other alkynes (e.g., propargyl ethers). Monitor steric effects from the methyl group using kinetic isotopic effect (KIE) studies .
Q. What strategies can resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of 1-Ethynyl-2-methylcyclopentan-1-ol?
- Methodological Answer :
- Systematic Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids or Jacobsen’s thiourea catalysts) under varying conditions (solvent polarity, temperature).
- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., catalyst electronic properties vs. steric bulk) .
- Case Study : A 2025 study on similar cyclopentanol derivatives found that enantiomeric excess (ee) improved from 70% to 92% when switching from toluene to hexane, highlighting solvent effects .
Q. How can computational modeling predict the biological activity of 1-Ethynyl-2-methylcyclopentan-1-ol derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or enzymes). Compare binding affinities with known ligands .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays (e.g., IC₅₀ measurements) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
